2-Anthraquinonesulfonyl chloride

概要

説明

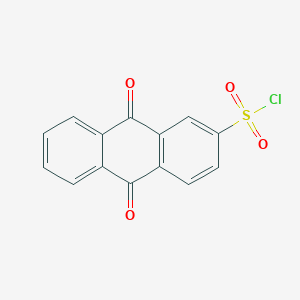

2-Anthraquinonesulfonyl chloride: is an organic compound with the molecular formula C14H7ClO4S . It is a derivative of anthraquinone, which is a well-known aromatic organic compound. This compound is primarily used as a reagent in organic synthesis, particularly for the derivatization of phenols and amines .

準備方法

Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonyl chloride can be synthesized through the sulfonation of anthraquinone followed by chlorination. The process typically involves the following steps:

Sulfonation: Anthraquinone is treated with sulfuric acid to introduce a sulfonic acid group, forming anthraquinone-2-sulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site for nucleophilic displacement. This enables ASC to act as a derivatization agent for analytical chemistry applications.

1.1 Reaction with Amines

ASC reacts quantitatively with primary and secondary amines under mild conditions to form stable sulfonamide derivatives .

Key characteristics of amine derivatives:

-

Derivatives remain stable for >48 hours at room temperature

-

Show strong UV absorption due to anthraquinone's π-conjugation system

-

Enable sensitive quantification of aliphatic and aromatic amines

1.2 Reaction with Phenols

ASC demonstrates exceptional reactivity toward phenolic compounds through a phase-transfer catalyzed mechanism :

The derivatization mechanism proceeds through:

-

Deprotonation of phenol to phenoxide ion

-

Ion-pair formation with tetrabutylammonium cation

-

Nucleophilic attack at sulfonyl chloride group

Stability Considerations

ASC's reactivity is influenced by:

-

Moisture sensitivity : Rapid hydrolysis in aqueous media (t₁/₂ < 15 min at pH 7)

-

Thermal stability : Decomposes above 150°C through sulfonic acid anhydride formation

-

Storage conditions : Requires anhydrous environment at -20°C for long-term stability

These well-characterized reaction pathways and analytical parameters make ASC particularly valuable for trace analysis of nucleophile-containing compounds in environmental and biological matrices. The anthraquinone moiety provides inherent chromophoric properties that eliminate the need for post-derivatization labeling steps, simplifying analytical workflows while maintaining high sensitivity .

科学的研究の応用

Analytical Chemistry

Derivatization of Amines:

ASC has been recognized as a powerful derivatization reagent for amines. Its ability to form stable sulfonamides allows for effective analysis via high-performance liquid chromatography (HPLC). The derivatization process is rapid, typically occurring at room temperature within three minutes, and demonstrates excellent linearity in response across a wide concentration range (0.4-400 µM for normal-phase HPLC) .

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Concentration Range | 0.4 - 400 µM | 4 nM - 4 µM |

| Detection Wavelength | 320 nm | 256 nm |

This rapid derivatization makes ASC particularly useful in environmental and pharmaceutical analyses where time efficiency is crucial.

Medicinal Chemistry

Anticancer Activity:

Research has shown that anthraquinone derivatives, including ASC, exhibit promising anticancer activities. For instance, studies indicate that anthraquinone compounds can inhibit cancer cell proliferation by targeting essential cellular proteins . Specific derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including gastric epithelial cells and lung carcinoma cells. For example, the compound mensacarcin and its analogs have shown potent antitumor activity with effective doses (ED50 values) ranging from 1.6 to 11.6 µM .

Mechanism of Action:

The anticancer properties of ASC derivatives are attributed to their ability to generate reactive oxygen species (ROS), which contribute to apoptosis in cancer cells. This mechanism has been explored in various studies highlighting the role of ASC in inducing cell cycle arrest and mitochondrial dysfunction in cancer cells .

Photocatalysis

Environmental Applications:

ASC and other anthraquinone derivatives are being investigated for their potential in photocatalytic applications, particularly for pollutant degradation and clean energy production. The unique photochemical properties of anthraquinones allow them to act as redox-active mediators in photocatalytic systems .

| Application Area | Potential Uses |

|---|---|

| Wastewater Treatment | Degradation of organic pollutants |

| Energy Production | Photocatalytic hydrogen production |

| Antibacterial Action | Utilizing light-induced bactericidal properties |

The incorporation of ASC into photocatalytic systems enhances the efficiency of electron transfer processes, which is crucial for improving the performance of conventional semiconductors used in environmental applications .

Case Studies

-

Amines Analysis Using ASC:

A study demonstrated the application of ASC in analyzing various primary and secondary amines through HPLC. The results showed that ASC could effectively form sulfonamides with amines, allowing for precise quantification in complex mixtures . -

Anticancer Studies:

Another research effort focused on synthesizing a series of 34 analogues of 2-substituted amido-anthraquinones derived from ASC. These compounds were evaluated for their effects on cancer cell proliferation and telomerase activity, revealing promising anticancer properties with substantial inhibition rates . -

Photocatalytic Efficiency:

A comprehensive review highlighted the use of anthraquinones in photocatalytic systems designed for environmental remediation. The study emphasized the need for further research into enhancing the solubility and conductivity of these compounds to maximize their practical applications .

作用機序

The mechanism of action of 2-anthraquinonesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming stable derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, facilitating the substitution of hydrogen atoms on the aromatic ring .

Molecular Targets and Pathways:

Protein Modification: It targets amino groups in proteins, leading to the formation of sulfonamide bonds.

Enzyme Inhibition: It can inhibit enzymes by modifying active site residues, affecting their catalytic activity.

類似化合物との比較

Anthraquinone-2-sulfonic acid: Similar in structure but lacks the reactive sulfonyl chloride group.

Emodin: A natural anthraquinone derivative with different functional groups and biological activities.

Rhein: Another anthraquinone derivative with anti-inflammatory and anticancer properties.

Uniqueness: 2-Anthraquinonesulfonyl chloride is unique due to its reactive sulfonyl chloride group, which makes it a versatile reagent for derivatization and modification of various compounds. This reactivity distinguishes it from other anthraquinone derivatives that lack such functional groups .

生物活性

2-Anthraquinonesulfonyl chloride is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activities, including anticancer, antibacterial, and inhibitory effects on various enzymes.

Chemical Structure and Synthesis

This compound can be synthesized by refluxing the corresponding anthraquinone acid with phosphorus pentachloride. The compound exhibits a melting point of approximately 210°C, indicating its stability under standard laboratory conditions .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives, including this compound, possess significant anticancer properties. These compounds typically exert their effects by targeting essential cellular proteins involved in cancer progression.

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase. This is associated with the upregulation of tumor suppressor genes such as p53 and p21, which are crucial for cell cycle regulation .

- Apoptosis Induction : The compound promotes apoptotic cell death through the activation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent cell death .

Case Study

In vitro studies on various cancer cell lines, such as MOLT4 (T-cell leukemia) and AGS (gastric cancer), revealed that this compound exhibits IC50 values ranging from 1.14 to 2.1 µg/mL, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of anthraquinone derivatives are well-documented, with mechanisms including inhibition of biofilm formation and disruption of bacterial cell wall integrity.

- Biofilm Inhibition : Anthraquinones have been shown to effectively inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .

- Cell Wall Disruption : The compounds can interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .

- Nucleic Acid Synthesis Inhibition : They also inhibit nucleic acid synthesis, further contributing to their antibacterial effects .

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs), which play a role in numerous physiological processes.

Inhibitory Activity

- The compound exhibited IC50 values in the low nanomolar range (21.19–91.16 nM) against tumor-associated isoforms such as hCA IX, showcasing its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Anticancer | Cell cycle arrest, apoptosis induction | 1.14 - 2.1 µg/mL |

| Antibacterial | Biofilm inhibition, cell wall disruption | Varies by strain |

| Enzyme Inhibition | Carbonic anhydrase inhibition | 21.19 - 91.16 nM |

特性

IUPAC Name |

9,10-dioxoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFCHANCMRCOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277890 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-23-9 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。